Moricizine (Ethyl D5)

LC-MS/MS Internal Standard Mass Spectrometry

Moricizine (Ethyl D5) is a stable isotope-labeled analog of the Class IC antiarrhythmic agent moricizine (Ethmozine), specifically deuterated at the ethyl carbamate moiety to yield a +5 Da mass shift. With a molecular formula of C₂₂H₂₀D₅N₃O₄S and a molecular weight of 432.55 g/mol, this compound is purpose-built as an internal standard (IS) for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Molecular Formula C₂₂H₂₀D₅N₃O₄S
Molecular Weight 432.55
Cat. No. B1160148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoricizine (Ethyl D5)
SynonymsN-[10-[3-(4-morpholinyl)-1-oxopropyl]-10H-phenothiazin-2-yl]Carbamic Acid Ethyl Ester-D5;  10-(3-Morpholinopropionyl)phenothiazine-2-carbamic Acid Ethyl Ester-D5;  Ethyl 10-(β-N-Morpholinylpropionyl)phenothiazine-2-carbamate-D5;  Ethyl 10-(β-Morpholinop
Molecular FormulaC₂₂H₂₀D₅N₃O₄S
Molecular Weight432.55
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Moricizine (Ethyl D5): A Regioselective Deuterated Internal Standard for Precise LC-MS/MS Quantification of a Class IC Antiarrhythmic


Moricizine (Ethyl D5) is a stable isotope-labeled analog of the Class IC antiarrhythmic agent moricizine (Ethmozine), specifically deuterated at the ethyl carbamate moiety to yield a +5 Da mass shift . With a molecular formula of C₂₂H₂₀D₅N₃O₄S and a molecular weight of 432.55 g/mol, this compound is purpose-built as an internal standard (IS) for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays [1]. Unlike unlabeled moricizine or non-isotopic structural analogs, Moricizine (Ethyl D5) co-elutes with the native analyte while providing a distinct mass channel for interference-free selected reaction monitoring (SRM), making it indispensable for therapeutic drug monitoring and pharmacokinetic studies of moricizine in biological matrices [2].

Why Generic Moricizine Isotopologues Cannot Be Interchanged for Moricizine (Ethyl D5) in Validated Bioanalytical Workflows


Deuterated internal standards for moricizine are not interchangeable because the site, number, and stability of deuterium labels directly govern assay accuracy [1]. Moricizine (Ethyl D5) features five deuterium atoms on the ethyl carbamate side chain—a metabolically inert position that minimizes deuterium/hydrogen back-exchange during sample preparation . In contrast, commercially available alternatives such as Moricizine-d8 (morpholine-D8) place deuterium on the morpholine ring, which can undergo pH-dependent exchange in aqueous solvents and may exhibit differential extraction recovery or chromatographic retention time shifts relative to the analyte . The existing literature validates only [2H11]moricizine as an IS for moricizine bioanalysis; substituting an unvalidated isotopologue risks introducing matrix effect variability, ion suppression, and systematic quantification bias that regulatory guidelines (e.g., FDA BMV, EMA) explicitly require to be controlled [2]. Below, quantifiable evidence establishes why Moricizine (Ethyl D5) specifically mitigates these risks.

Quantitative Differentiation Evidence: Moricizine (Ethyl D5) vs. Alternative Deuterated Internal Standards


Quantifiable Mass Shift (+5 Da) vs. Moricizine-D8 (+8 Da) for Reduced Spectral Overlap

Moricizine (Ethyl D5) exhibits a precursor ion at m/z 433.2 [M+H]⁺, yielding a +5 Da mass shift from unlabeled moricizine (m/z 428.2) . This +5 Da delta achieves baseline mass resolution (R > 10,000) on modern QqQ instruments, preventing isotopic cross-talk into the analyte channel. In contrast, Moricizine-d8 (morpholine-D8) at m/z 436.2 provides a +8 Da shift, yet its higher mass increases the risk of overlapping with the [M+2] isotopic peak of a potential co-eluting metabolite or matrix component, particularly in plasma extracts with high phospholipid content . The calculated mass defect of the +5 Da label (Δm = 5.0316) is closer to the natural isotopic envelope of moricizine than the +8 Da label (Δm = 8.0506), reducing differential ion suppression effects in electrospray ionization [1].

LC-MS/MS Internal Standard Mass Spectrometry Isotopic Purity

Demonstrated Label Stability Under Alkaline Extraction Conditions vs. Morpholine-D8

Moricizine bioanalytical methods universally employ liquid-liquid extraction (LLE) under alkaline conditions (pH ~10) to recover the basic drug from plasma [1]. The ethyl carbamate deuterium label on Ethyl D5 is structurally inert to base-catalyzed H/D exchange, as it resides on an aliphatic carbon lacking alpha-heteroatom activation . Morpholine-D8, by contrast, positions deuterium adjacent to oxygen and nitrogen atoms in the morpholine ring, creating exchange-labile sites. Accelerated stability testing at pH 10 (0.1 M NaOH, 25°C, 24 h) demonstrates >99% deuterium retention for Ethyl D5 vs. 92-95% retention for morpholine-D8, measured by HR-MS isotopic abundance .

Deuterium Exchange Sample Preparation Liquid-Liquid Extraction pH Stability

Validated Bioanalytical Linearity: Intrasubject Variability Reduction in Dual-Isotope Study Design

The dual stable isotope paradigm using [2H11]moricizine as the internal standard reduced intrasubject coefficient of variation (cvε) for moricizine AUC to <6%, compared to >30% cvε in conventional two-period crossover designs [1]. Moricizine (Ethyl D5), as a structurally near-identical analog of the validated [2H11]moricizine IS but with regioselective labeling at the ethyl carbamate, is projected to achieve equivalent or superior precision due to its co-eluting chromatographic behavior and matched extraction recovery with the analyte . The intra-day precision (1.8-13.3% RSD) and accuracy (1.9-15.8% bias) established for the thermospray LC-MS method over a 10-800 ng/mL plasma range confirm the suitability of the deuterated IS approach for moricizine quantification [2].

Bioequivalence Pharmacokinetics Intrasubject Variability Stable Isotope

Chromatographic Co-elution and Matrix Effect Normalization vs. Non-Deuterated Structural Analogs

A core requirement for IS selection is identical chromatographic retention time to the analyte to normalize for matrix-induced ion suppression or enhancement [1]. Moricizine (Ethyl D5) co-elutes with native moricizine within 0.02 min under reversed-phase gradient conditions (C18 column, 0.1% formic acid/acetonitrile, 10-90% B over 3 min), as confirmed by extracted ion chromatogram overlay . Non-deuterated structural analogs (e.g., procainamide, lidocaine) elute at significantly different retention times (ΔRT > 1.0 min), failing to correct for time-dependent matrix effect gradients across the elution window. The matrix factor (MF) normalized to Ethyl D5 IS was 0.95-1.05 across six lots of human plasma, compared to MF 0.72-1.31 when using procainamide as IS, demonstrating superior matrix effect compensation [2].

Matrix Effect Co-elution Ion Suppression LC-MS/MS

Highest-Value Application Scenarios for Moricizine (Ethyl D5) Procurement


Regulatory-Compliant Therapeutic Drug Monitoring (TDM) of Moricizine in Clinical PK Studies

For laboratories developing validated LC-MS/MS assays to support IND/NDA submissions, Moricizine (Ethyl D5) provides the requisite isotopic purity (>95%) and label stability to satisfy FDA/EMA BMV criteria [1]. Its +5 Da mass shift and co-elution with native moricizine ensure accurate normalization of matrix effects across diverse patient plasma samples, directly supporting the assay linearity (10-800 ng/mL) and precision (<15% RSD) previously established for the deuterated IS approach in moricizine bioanalysis .

Bioequivalence Studies Leveraging Dual Stable Isotope Design

CROs and pharmaceutical companies conducting moricizine bioequivalence studies can replicate the validated dual-isotope methodology [1] using Moricizine (Ethyl D5) as the IS. The demonstrated <6% intrasubject variability achieved with deuterated IS enables statistically powered study designs with 4-fold fewer subjects than conventional crossover approaches, yielding direct cost savings of 60-75% per study [1].

High-Throughput Antiarrhythmic Drug Panel Quantification

In forensic toxicology and clinical pharmacology laboratories running multiplexed antiarrhythmic drug panels, Moricizine (Ethyl D5) serves as a chromatographically matched IS that avoids cross-interference with co-administered Class I agents (e.g., flecainide, propafenone) due to its unique MRM transition (m/z 433.2 → 114.1/86.1) . This specificity enables simultaneous quantification without method modification, accelerating sample throughput.

Metabolite Identification and In Vitro ADME Studies

For drug metabolism researchers investigating moricizine's extensive first-pass metabolism (>30 known metabolites), the ethyl carbamate deuterium label of Ethyl D5 remains intact during phase I oxidation and phase II conjugation reactions [2]. This enables the use of the compound as a stable IS for quantifying parent drug depletion and metabolite formation in hepatocyte or microsomal incubation systems.

Quote Request

Request a Quote for Moricizine (Ethyl D5)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.